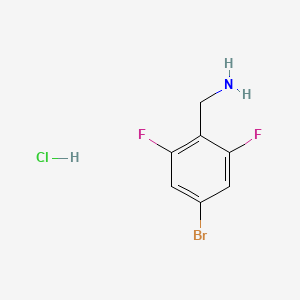

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride

Beschreibung

Historical Context and Development

The development of (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride emerged from the broader evolution of fluorinated organic chemistry during the late twentieth and early twenty-first centuries. The strategic incorporation of multiple halogen atoms into benzylamine frameworks represents a significant milestone in synthetic organic chemistry, driven by the pharmaceutical industry's recognition of fluorine's unique ability to modulate biological activity and chemical stability. The compound's synthesis pathways were refined through systematic optimization of reaction conditions involving 4-bromo-2,6-difluoroaniline as a key starting material, with industrial-scale production methods employing continuous flow reactors to enhance efficiency and yield control.

The chemical's designation under Chemical Abstracts Service number 1461655-72-0 for the hydrochloride salt form, and 887585-99-1 for the free base, reflects its formal recognition within the chemical literature and commercial availability. Research into this compound intensified during the 2010s as pharmaceutical companies sought to develop more effective neurological disorder treatments, recognizing the potential of halogenated benzylamines to interact with specific biological targets through enhanced binding affinity and selectivity. The compound's development trajectory paralleled advances in fluorination methodologies, particularly those targeting benzylic carbon-hydrogen bond functionalization, which provided more efficient synthetic routes to complex fluorinated architectures.

Historical synthesis approaches initially relied on traditional multi-step procedures starting from commercially available precursors, but contemporary methods have evolved to incorporate more sophisticated catalytic systems and environmentally conscious solvents. The transition from laboratory-scale synthesis to industrial production required extensive optimization of reaction parameters, including temperature control, pressure management, and catalyst selection to ensure consistent product quality and economic viability. This evolutionary process reflects the broader trend in pharmaceutical chemistry toward developing more efficient synthetic methodologies for accessing complex halogenated intermediates.

Significance in Organic Chemistry

This compound occupies a pivotal position in modern organic chemistry due to its unique electronic properties and synthetic versatility. The compound's tri-halogenated structure creates distinct reactivity patterns that enable diverse chemical transformations, making it an invaluable building block for constructing more complex molecular architectures. The presence of bromine at the para-position facilitates palladium-catalyzed coupling reactions, while the fluorine atoms at the ortho-positions provide electronic modulation and can undergo nucleophilic aromatic substitution reactions under appropriate conditions. This combination of reactive sites allows synthetic chemists to selectively modify different portions of the molecule, creating opportunities for divergent synthetic strategies.

The compound's significance extends beyond its immediate synthetic utility to encompass its role in advancing our understanding of halogen bonding and electronic effects in aromatic systems. The electron-withdrawing nature of both bromine and fluorine substituents significantly influences the compound's electrostatic potential surface, affecting its interactions with biological targets and materials properties. Research has demonstrated that the specific positioning of these halogen atoms creates unique molecular orbital arrangements that can be exploited for designing compounds with tailored biological activities or electronic characteristics. These insights have contributed to broader theoretical frameworks for predicting and optimizing the properties of halogenated organic compounds.

In the context of pharmaceutical chemistry, this compound represents a critical advancement in the development of central nervous system-active agents. The strategic placement of fluorine atoms enhances metabolic stability and blood-brain barrier penetration, while the primary amine functionality provides opportunities for further derivatization and conjugation reactions. The compound's role as an intermediate in synthesizing neurological disorder treatments highlights the importance of halogenated benzylamines in modern medicinal chemistry, where precise molecular design is essential for achieving therapeutic efficacy while minimizing adverse effects.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern and protonated amine functionality. The compound belongs to the broader class of halogenated benzylamines, specifically categorized as a tri-halogenated phenylmethanamine derivative. The molecular formula C₇H₇BrClF₂N indicates the presence of seven carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom (from the hydrochloride salt), two fluorine atoms, and one nitrogen atom, resulting in a molecular weight of 258.49 grams per mole.

Structural analysis reveals that the compound exists as a hydrochloride salt, where the primary amine group is protonated and associated with a chloride counterion. The free base form, designated by Chemical Abstracts Service number 887585-99-1, has the molecular formula C₇H₆BrF₂N with a molecular weight of 222.03 grams per mole. The substitution pattern on the benzene ring follows a specific geometric arrangement, with the bromine atom occupying the 4-position (para to the methanamine substituent) and fluorine atoms positioned at the 2- and 6-positions (ortho to the methanamine group). This arrangement creates a symmetrical substitution pattern that influences both the compound's chemical reactivity and physical properties.

The compound's structural classification places it within several important chemical categories. As a benzylamine derivative, it shares structural features with neurotransmitters and psychoactive compounds, contributing to its potential biological activity. The presence of multiple halogen substituents classifies it as a polyhalogenated aromatic compound, a category known for distinctive electronic properties and environmental stability. From a synthetic chemistry perspective, the compound serves as a versatile building block due to its multiple reactive sites, allowing for sequential or selective functionalization depending on reaction conditions and catalyst choice.

Research Significance and Applications Overview

The research significance of this compound extends across multiple scientific disciplines, with particularly notable contributions to pharmaceutical development and materials science. In pharmaceutical research, the compound serves as a critical intermediate in synthesizing neurological disorder treatments, where its unique substitution pattern enables the development of compounds with enhanced blood-brain barrier penetration and improved metabolic stability. The strategic incorporation of fluorine atoms provides pharmaceutical advantages including increased lipophilicity, resistance to metabolic degradation, and modulated protein binding affinity, making it an attractive scaffold for drug development programs targeting central nervous system disorders.

Materials science applications leverage the compound's electronic properties for developing organic semiconductors and photovoltaic devices. The presence of multiple halogen substituents creates specific molecular orbital arrangements that contribute to charge transport properties and intermolecular interactions essential for device performance. Research has demonstrated that fluorinated benzylamine derivatives exhibit superior charge mobility and environmental stability compared to their non-fluorinated counterparts, making them valuable components in organic electronic materials. The compound's ability to participate in self-assembly processes and form ordered molecular architectures has attracted attention from researchers developing next-generation organic semiconductors and light-emitting devices.

Synthetic methodology development represents another significant research area where this compound has contributed valuable insights. The challenge of selectively functionalizing multiple reactive sites within a single molecule has driven advances in catalyst design and reaction optimization. Research groups have utilized this compound as a model system for developing new synthetic transformations, particularly those involving selective halogen replacement and cross-coupling reactions. These methodological advances have broader implications for synthetic organic chemistry, enabling more efficient access to complex halogenated architectures required for pharmaceutical and materials applications.

The compound's role in advancing fundamental understanding of halogen bonding and electronic effects has contributed to theoretical frameworks that guide the design of new materials and pharmaceuticals. Research has shown that the specific arrangement of bromine and fluorine atoms creates unique electrostatic interactions that can be exploited for molecular recognition and self-assembly applications. These insights have informed the development of more sophisticated molecular design strategies, enabling researchers to predict and optimize the properties of halogenated compounds for specific applications. The compound's continued importance in multiple research domains underscores its value as both a practical synthetic intermediate and a model system for advancing chemical science.

Eigenschaften

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXBSPZRXCEBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 4-Bromo-2,6-difluorobenzaldehyde

This intermediate is synthesized from 3,5-difluorobromobenzene through directed lithiation and formylation:

-

- 3,5-Difluorobromobenzene (GC purity ≥99%)

- n-Butyllithium (density 2.4 mol/L), molar ratio 1.2:1 relative to 3,5-difluorobromobenzene

- N,N-Dimethylformamide (DMF), molar ratio 1.6:1 relative to 3,5-difluorobromobenzene

- Solvent: Tetrahydrofuran (THF), technical grade

- Base: Potassium tert-butoxide

- Temperature: Low temperature conditions (-150 to 100 °C monitored)

- Equipment: 2 L three-necked flask, nitrogen atmosphere, low-temperature bath, constant pressure funnel

-

- The aromatic bromide is lithiated with n-butyllithium in THF under nitrogen.

- DMF is added to formylate the lithiated intermediate, yielding 4-bromo-2,6-difluorobenzaldehyde.

- The reaction mixture is worked up to isolate the aldehyde as a white crystalline solid.

Preparation of 4-Bromo-2,6-difluorobenzonitrile

The nitrile is synthesized from the aldehyde via oxime formation and dehydration:

-

- 4-Bromo-2,6-difluorobenzaldehyde

- Formic acid (acts as solvent and dehydrating agent)

- Hydroxylamine hydrochloride (for oxime formation)

- Oxammonium hydrochloride (oxidant)

- Weight ratio: formic acid / aldehyde / oxammonium hydrochloride = 4:1:1.4

- Reflux under normal atmospheric pressure for 10 hours

- Distillation to remove solvents and isolate product

- Cooling and filtration to obtain solid product

-

- Aldehyde, formic acid, and oxammonium hydrochloride are combined in a three-necked flask.

- Reflux is maintained for 10 hours.

- Solvent is removed by distillation; water is added and further distilled.

- The aqueous phase is cooled and filtered to isolate 4-bromo-2,6-difluorobenzonitrile as white crystalline solid.

Conversion to (4-Bromo-2,6-difluorophenyl)methanamine Hydrochloride

The final step involves the reduction or amination of the nitrile or aldehyde intermediate to the corresponding aminomethyl compound, followed by hydrochloride salt formation:

-

- Reduction of 4-bromo-2,6-difluorobenzonitrile to the primary amine using catalytic hydrogenation or chemical reducing agents.

- Alternatively, reductive amination of the aldehyde intermediate with ammonia or ammonium salts.

- Formation of hydrochloride salt by treatment with hydrochloric acid.

-

- Solvents such as dichloromethane, methanol, or ethyl acetate are used.

- Hydrochloric acid for salt formation.

- Conditions: Stirring at ambient or slightly elevated temperature (25-65 °C).

Stock Solution Preparation and Solubility Considerations

For research and formulation purposes, stock solutions of this compound are prepared considering its solubility profile:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.8686 | 0.7737 | 0.3869 |

| 5 mg | 19.343 | 3.8686 | 1.9343 |

| 10 mg | 38.6861 | 7.7372 | 3.8686 |

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Bromo-2,6-difluorobenzaldehyde | 3,5-Difluorobromobenzene, n-BuLi, DMF, THF, low temp | ≥80 | High | Directed lithiation and formylation |

| 2 | 4-Bromo-2,6-difluorobenzonitrile | Aldehyde, formic acid, oxammonium hydrochloride, reflux | ≥80 | ≥99.5 | Oxime formation and dehydration |

| 3 | (4-Bromo-2,6-difluorophenyl)methanamine HCl | Reduction/reductive amination, HCl, methanol, EtOAc | Variable | High | Salt formation, purification by recrystallization |

Research Findings and Industrial Relevance

- The described synthetic routes emphasize cost-effectiveness, environmental safety, and scalability by avoiding hazardous reagents like potassium cyanide and strong corrosives.

- The use of 3,5-difluorobromobenzene as a starting material is advantageous due to its commercial availability and purity.

- The process yields high-purity intermediates suitable for pharmaceutical applications.

- The hydrochloride salt form improves compound stability and solubility for biological assays and formulation development.

Analyse Chemischer Reaktionen

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride is utilized in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Difluorophenyl Methanamine Derivatives

Differences in fluorine substitution patterns significantly alter physicochemical properties and reactivity. Key examples include:

Impact of Fluorine Position :

Halogen-Substituted Variants

Replacing fluorine with other halogens modifies electronic and steric properties:

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity increase lipophilicity but reduce electronic withdrawal effects, impacting solubility and metabolic pathways .

- Dichloro Derivatives : Higher molecular weight and steric demands may limit bioavailability compared to difluoro analogs .

Substituent Variations on the Amine Group

Functional Group Effects :

Methyl-Substituted Analogs

Methyl groups alter electronic and steric profiles compared to halogens:

Methyl vs. Fluoro :

- Methyl groups donate electrons via hyperconjugation, contrasting fluorine’s electron-withdrawing effects. This difference impacts solubility and interaction with hydrophobic binding pockets .

Biologische Aktivität

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride is an organic compound with a unique substitution pattern that includes bromine and fluorine atoms. Its molecular formula is CHBrFN, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biochemical effects. Key mechanisms include:

- Receptor Binding : The presence of halogen substituents enhances the compound's binding affinity to specific receptors, potentially influencing pharmacological effects.

- Enzyme Interaction : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : Investigations into its role in neurological disorders indicate possible neuroprotective properties.

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects through inhibition of specific pathways.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study explored the effects of this compound on neurodegenerative models. Results indicated a reduction in neuroinflammation markers in treated subjects compared to controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

-

Enzyme Inhibition Assays :

- In vitro assays demonstrated that the compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This inhibition was quantified, showing IC values indicative of moderate potency.

-

Binding Affinity Studies :

- Molecular docking studies revealed that this compound has a favorable binding profile with adenosine receptors, which are implicated in various physiological processes including pain modulation and neuroprotection.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Neuroprotective, Anti-inflammatory | Receptor binding |

| (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride | Similar but lacks one fluorine | Moderate antimicrobial | Enzyme inhibition |

| (4-Bromo-3-fluorophenyl)methanamine hydrochloride | Similar structure | Limited activity reported | Unknown |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest:

- Absorption : Moderate absorption rates with variable bioavailability depending on the administration route.

- Distribution : The compound penetrates tissues effectively due to its lipophilicity.

- Metabolism : Preliminary data indicate stability against hepatic metabolism, suggesting alternative clearance pathways.

Q & A

Q. What are the key spectroscopic and analytical methods for identifying (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride?

- Methodological Answer : Identification requires a combination of techniques:

- NMR Spectroscopy : Analyze , , and NMR to confirm the aromatic substitution pattern (2,6-difluoro, 4-bromo) and the methanamine group. Compare shifts with structurally similar compounds like (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine .

- HPLC Purity : Use reverse-phase HPLC with UV detection (e.g., ≥98% purity as per and ) .

- Mass Spectrometry : Confirm molecular weight (theoretical 272.52 g/mol for free base; HCl salt adds 36.46 g/mol) using ESI-MS .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A plausible route involves:

Bromination/Fluorination : Start with 2,6-difluorophenyl precursors. For example, bromination of 2,6-difluoroaniline derivatives (e.g., 4-Bromo-2,6-difluoroaniline, CAS 67567-26-4) as a key intermediate .

Reductive Amination : Convert a ketone or aldehyde intermediate (e.g., 4-Bromo-2,6-difluorobenzaldehyde) to the methanamine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation .

Salt Formation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

Advanced Research Questions

Q. How does the substitution pattern (bromo, fluoro) on the phenyl ring influence biological activity in kinase inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 4-bromo and 2,6-difluoro groups enhance steric and electronic interactions with kinase active sites. For example, CP-547632 hydrochloride (a VEGFR-2 inhibitor with a similar bromo-difluorophenyl moiety) shows potency due to halogen bonding between bromine and kinase hinge regions .

- Comparative Studies : Synthesize analogs with substituent variations (e.g., chloro instead of bromo, mono- vs. di-fluoro) and test inhibitory activity against VEGFR-2 or FGF kinases using enzymatic assays .

Q. What crystallographic data are available for bromo-difluorophenyl derivatives, and how can they guide drug design?

- Methodological Answer :

- Crystal Structure Analysis : reports the crystal structure of (E)-1,2-bis(4-bromo-2,6-difluorophenyl)diazene, revealing planar aromatic rings and halogen-halogen interactions. Use this data to model the target compound’s conformation in protein-ligand docking studies .

- Torsion Angle Optimization : Adjust synthetic strategies to mimic crystallographically observed dihedral angles, improving binding affinity in kinase inhibitors .

Q. How can researchers resolve contradictions in purity assessments across different batches of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine HPLC (for organic impurities), Karl Fischer titration (water content), and ICP-MS (heavy metals) to cross-validate purity. Discrepancies may arise from residual solvents or synthetic byproducts (e.g., unreacted 4-Bromo-2,6-difluoroaniline) .

- Batch Comparison : Analyze NMR spectra of high-purity (≥98%) vs. lower-purity batches to identify contaminant signals and refine purification protocols (e.g., recrystallization in ethanol/water) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆BrF₂N·HCl | |

| Molecular Weight | 272.52 (free base) + 36.46 (HCl) | |

| CAS RN | 1461655-72-0 | |

| Purity (HPLC) | ≥98% |

Q. Table 2: Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation Method |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Incomplete reduction | Extended reaction time |

| Halogenated dimers | Radical coupling during synthesis | Use inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.